

# Molecular structure of Methyl 2-methylquinoline-6-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 2-methylquinoline-6-carboxylate

**Cat. No.:** B180422

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An In-depth Technical Guide to **Methyl 2-methylquinoline-6-carboxylate**

**Audience:** Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of **Methyl 2-methylquinoline-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, physicochemical properties, proposed synthetic pathways, and analytical characterization methods. Furthermore, it explores the compound's significance as a key intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery for neurological disorders. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

## Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. **Methyl 2-methylquinoline-6-carboxylate** (CAS No: 108166-01-4) is a specific derivative that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its structure, combining the quinoline ring with a reactive methyl ester group, makes it an ideal precursor for creating more complex molecules. Research into related compounds, such as 2-substituted quinoline-6-carboxamides, has highlighted their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists,

suggesting a promising avenue for the treatment of neuropathic pain.[2] This guide consolidates the available technical information on **Methyl 2-methylquinoline-6-carboxylate** to support its application in research and development.

## Molecular Structure and Physicochemical Properties

The fundamental identity of **Methyl 2-methylquinoline-6-carboxylate** is defined by its unique molecular structure and resulting chemical properties. The IUPAC name for this compound is **methyl 2-methylquinoline-6-carboxylate**.[3][4]

Caption: 2D Molecular Structure of **Methyl 2-methylquinoline-6-carboxylate**.

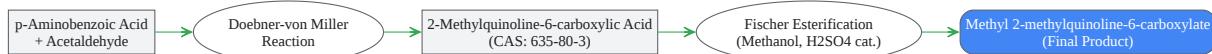
The key physicochemical properties derived from computational models are summarized below.

Property	Value	Source
Molecular Formula	C12H11NO2	PubChem[3]
Molecular Weight	201.22 g/mol	PubChem[3]
Exact Mass	201.078978594 Da	PubChem[3]
CAS Number	108166-01-4	PubChem[3]
SMILES	CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC	PubChem[3]
InChIKey	KGSIXOOGGCSYTB-UHFFFAOYSA-N	PubChem[3]
XLogP3	2.4	PubChem[3]
Topological Polar Surface Area	39.2 Å <sup>2</sup>	PubChem[3]

## Synthesis and Purification

While a specific, published protocol for the one-pot synthesis of **Methyl 2-methylquinoline-6-carboxylate** is not readily available, a plausible and efficient synthetic route can be proposed

based on established methodologies for analogous quinoline derivatives.[2][5] The most common approach involves the synthesis of the precursor, 2-methylquinoline-6-carboxylic acid, followed by a standard esterification reaction.



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Caption: Proposed synthetic pathway for **Methyl 2-methylquinoline-6-carboxylate**.

## Experimental Protocol: Synthesis (Proposed Esterification)

This protocol describes the final esterification step, starting from the commercially available 2-methylquinoline-6-carboxylic acid.

- Reaction Setup: To a solution of 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
- Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) until effervescence ceases.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

## Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent applications.

- Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the product from a silica gel column. Fractions are collected and analyzed by TLC to identify those containing the pure product.
- Recrystallization: If the crude product is a solid, dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.

## Spectroscopic and Analytical Data

Structural verification and purity assessment are essential. Analytical characterization of quinoline carboxylates typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).<sup>[6]</sup> While a published spectrum for this specific molecule is not available, the expected data can be predicted based on its structure and data from similar compounds.

Technique	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons (5H): Multiple signals (doublets, triplets, singlets) in the <math>\delta</math> 7.5-8.5 ppm range, characteristic of the substituted quinoline ring system.</li><li>- Ester Methyl Protons (3H): A sharp singlet around <math>\delta</math> 3.9-4.1 ppm.</li><li>- Quinoline Methyl Protons (3H): A sharp singlet around <math>\delta</math> 2.6-2.8 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (C=O): A signal in the <math>\delta</math> 165-170 ppm region.</li><li>- Aromatic Carbons (9C): Multiple signals between <math>\delta</math> 120-150 ppm.</li><li>- Ester Methyl Carbon (OCH<sub>3</sub>): A signal around <math>\delta</math> 52-55 ppm.</li><li>- Quinoline Methyl Carbon (CH<sub>3</sub>): A signal around <math>\delta</math> 24-26 ppm.</li></ul>
Mass Spec. (ESI+)	<ul style="list-style-type: none"><li>- [M+H]<sup>+</sup>: Expected peak at m/z <math>\approx</math> 202.08, corresponding to the protonated molecular ion.</li></ul>

## Experimental Protocol: Analytical Characterization

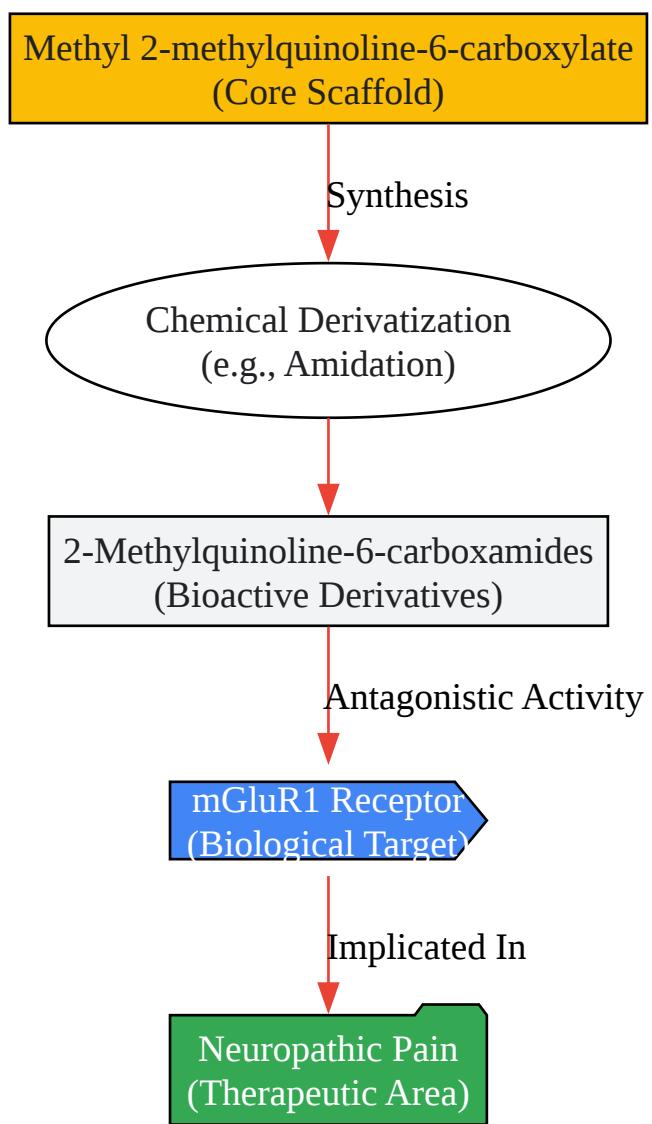
- NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.
- Purity Analysis (HPLC): Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector, using a mobile phase such as a gradient of acetonitrile in water.

## Applications in Research and Drug Development

**Methyl 2-methylquinoline-6-carboxylate** is primarily valued as a chemical intermediate for constructing more complex molecules.<sup>[1]</sup> Its utility is particularly evident in the synthesis of

libraries of compounds for screening in drug discovery programs. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, providing a versatile handle for molecular elaboration.

The most significant application stems from research on related quinoline-6-carboxamides, which have been identified as potential antagonists of the mGluR1 receptor.<sup>[2]</sup> This receptor is implicated in various neurological processes, and its modulation is a key strategy in the development of treatments for conditions like chronic neuropathic pain.



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Caption: Logical relationship of the core compound to drug discovery applications.

This connection makes **Methyl 2-methylquinoline-6-carboxylate** a molecule of high interest for medicinal chemists aiming to design and synthesize novel central nervous system (CNS) drug candidates.

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